molecular formula C12H9BrClNO3S B14845722 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride

2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride

Katalognummer: B14845722
Molekulargewicht: 362.63 g/mol
InChI-Schlüssel: XQXNUMCIWNUYEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 2-(Benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a sulfonyl chloride reagent for the sulfonylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the bromine and sulfonyl chloride groups.

    6-Bromopyridine-4-sulfonyl chloride: Lacks the benzyloxy group.

    2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Eigenschaften

Molekularformel

C12H9BrClNO3S

Molekulargewicht

362.63 g/mol

IUPAC-Name

2-bromo-6-phenylmethoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C12H9BrClNO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

XQXNUMCIWNUYEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.